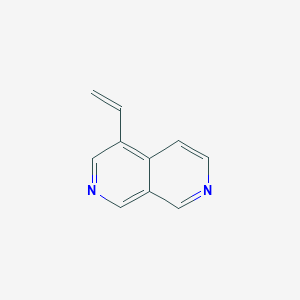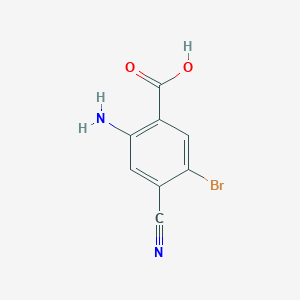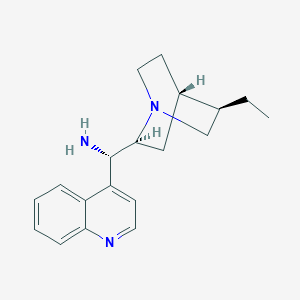
(S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine is a chiral compound that features a quinoline moiety and a quinuclidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the organocatalytic desymmetrization of acetaldehyde, which forms an iminium compound with a primary amine and an organocatalyst . The reaction mechanism includes the formation of an iminium ion, closure to form an enamine, and hydrolysis to release water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as the use of efficient catalysts and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction can revert these products back to the original quinoline structure .
Scientific Research Applications
(S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The quinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The quinuclidine structure may also contribute to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine: A chiral β-unsaturated ketone with similar structural features.
Quinoline derivatives: Compounds like chloroquine and mepacrine, which have been used as antimalarial agents.
Uniqueness
(S)-((1S,2S,4S,5R)-5-Ethylquinuclidin-2-yl)(quinolin-4-yl)methanamine is unique due to its specific chiral configuration and the combination of quinoline and quinuclidine structures. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C19H25N3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanamine |
InChI |
InChI=1S/C19H25N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19H,2,8,10-12,20H2,1H3/t13-,14-,18-,19-/m0/s1 |
InChI Key |
FICGKKWNGWEQKW-LSOMNZGLSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)N |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


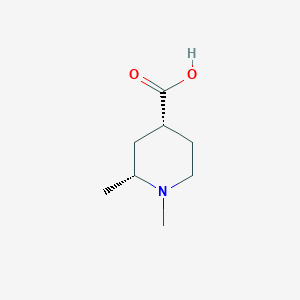
![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)propionamide](/img/structure/B12858545.png)
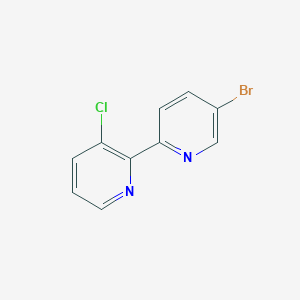
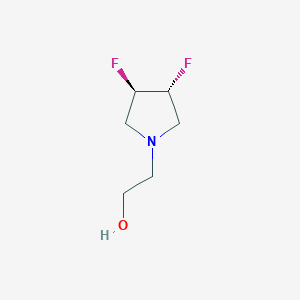

![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)
![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
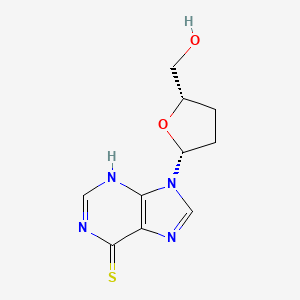
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)


